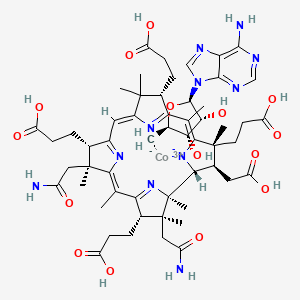
Adenosylcob(III)yrinic acid a,c-diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).
科学的研究の応用
Biochemical Role in Cobalamin Biosynthesis
Adenosylcob(III)yrinic acid a,c-diamide serves as an intermediate in the biosynthetic pathway leading to the production of adenosylcobalamin, a biologically active form of vitamin B12. The transformation of uroporphyrinogen III into adenosylcobalamin involves multiple steps, including methylation and cobalt insertion, where this compound plays a crucial role.
- Biosynthetic Pathway : The pathway starts with uroporphyrinogen III and progresses through several intermediates such as precorrin-2 and precorrin-6A, ultimately forming adenosylcobalamin. This compound is formed through the action of specific enzymes that facilitate these transformations, highlighting its importance in the synthesis of essential coenzymes .
Enzymatic Functions and Mechanisms
Research has demonstrated that this compound is involved in various enzymatic reactions. It acts as a substrate for enzymes such as adenosyltransferases, which are crucial for transferring the adenosyl group to cobalt ions within the corrin ring structure.
- Enzyme Activity : The enzyme CobA (corrinoid adenosyltransferase) utilizes this compound to catalyze the formation of adenosylcobalamin. This enzyme's activity is influenced by metal ions such as cobalt and nickel, which are essential for maintaining proper catalytic function .
Therapeutic Applications
This compound has potential therapeutic applications due to its role in vitamin B12 metabolism. Vitamin B12 is essential for DNA synthesis and cellular metabolism, particularly in hematopoiesis and neurological function.
- Nutritional Supplementation : Given its involvement in vitamin B12 synthesis, compounds related to this compound are being explored for their potential use in treating deficiencies associated with pernicious anemia and other metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biochemical properties and applications of this compound:
特性
分子式 |
C55H73CoN11O15+ |
|---|---|
分子量 |
1187.2 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |
InChI |
InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1 |
InChIキー |
OQTDHDDYVKUSEW-NQYRMHKHSA-M |
異性体SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















